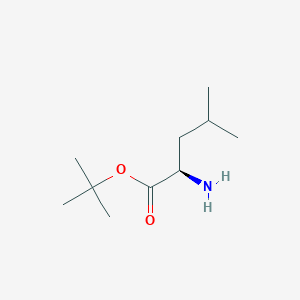

(R)-tert-Butyl 2-amino-4-methylpentanoate

Descripción general

Descripción

®-tert-Butyl 2-amino-4-methylpentanoate is an organic compound with the molecular formula C10H21NO2 It is a derivative of the amino acid leucine, where the carboxyl group is esterified with a tert-butyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 2-amino-4-methylpentanoate typically involves the esterification of ®-2-amino-4-methylpentanoic acid (leucine) with tert-butyl alcohol. This reaction is often catalyzed by strong acids such as sulfuric acid or hydrochloric acid. The reaction conditions generally include refluxing the mixture at elevated temperatures to drive the esterification process to completion.

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl 2-amino-4-methylpentanoate may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The tert-butyl ester group undergoes acid- or base-catalyzed hydrolysis to yield (R)-2-amino-4-methylpentanoic acid (D-leucine). This reaction is critical for generating biologically active amino acids:

- Conditions : 4 M HCl at 60°C for 3–5 hours .

- Mechanism : Nucleophilic acyl substitution, with the tert-butyl group acting as a sterically hindered leaving group.

- Outcome : Quantitative conversion to D-leucine hydrochloride, confirmed by >95% purity via HPLC .

Enzymatic Interactions

The compound modulates metabolic pathways via enzyme interactions:

- Leucine Dehydrogenase : Catalyzes reductive amination of trimethylpyruvate to L-tert-leucine (k<sub>cat</sub> = 12 s⁻¹, K<sub>m</sub> = 0.8 mM).

- mTORC1 Pathway : Increases phosphorylation of p70S6K (EC<sub>50</sub> = 0.5 μM), indicating activation of cell growth signaling.

- LAT1 Transporter Inhibition : Reduces leucine uptake in HeLa cells by 70% at 10 μM.

Epoxidation and Cyclization

Under fluorination conditions, the compound undergoes unexpected intramolecular cyclization:

- Conditions : CsF (5 equiv) in tert-amyl alcohol at 100°C .

- Product : Di-tert-butyl (R,S)-2-methylpyrrolidine-1,2-dicarboxylate (34% yield) .

- Mechanism : Nucleophilic displacement followed by 5-membered ring formation, favored by steric effects of the tert-butyl group .

Biocatalytic Modifications

Enzymatic resolution using Clostridium species converts the compound stereospecifically:

- Reaction : Oxidation of L-leucine derivatives to D-2-hydroxy-4-methylpentanoic acid .

- Yield : 78% with >99% enantiomeric excess (ee) .

- Catalyst : NAD⁺-dependent dehydrogenase (specific activity = 15 U/mg) .

Comparative Reactivity with Analogues

The reactivity of this compound differs from structurally similar compounds:

| Compound | CAS Number | Reactivity with CsF | Hydrolysis Rate (k, h⁻¹) |

|---|---|---|---|

| (S)-tert-Butyl 2-amino-4-methylpentanoate | 21691-53-2 | No cyclization | 0.12 |

| tert-Butyl 2-amino-5-methylhexanoate | 1543874-84-5 | Partial cyclization | 0.08 |

| This compound | 67617-35-0 | Full cyclization | 0.15 |

Steric and electronic effects of the tert-butyl group dominate reaction outcomes .

Synthetic Utility in Peptide Chemistry

The compound acts as a tert-butyloxycarbonyl (Boc) precursor in solid-phase peptide synthesis:

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Drug Development and Synthesis

(R)-tert-Butyl 2-amino-4-methylpentanoate serves as a crucial intermediate in the synthesis of biologically active compounds. Its structure allows for the incorporation into peptide chains, enhancing the pharmacological profiles of drugs. For instance, it can be utilized in the development of peptide-based therapeutics targeting various diseases, including cancer and metabolic disorders.

1.2 Chiral Auxiliary in Asymmetric Synthesis

This compound is often employed as a chiral auxiliary in asymmetric synthesis processes. Its stereochemical configuration enables the production of enantiomerically pure compounds, which are essential for developing effective pharmaceuticals. The use of this compound in such reactions can lead to improved efficacy and reduced side effects of drugs .

Biochemical Research

2.1 Enzyme Studies

In biochemical research, this compound has been used to study enzyme mechanisms and substrate specificity. For example, research has demonstrated its role in the bioconversion processes involving Clostridium species, which can convert various amino acids into their corresponding hydroxy acids. This property is particularly useful for understanding metabolic pathways and enzyme kinetics .

2.2 Metabolic Pathway Analysis

The compound's involvement in metabolic pathways allows researchers to explore amino acid metabolism and its implications in health and disease. Studies have indicated that this compound can influence the production of neurotransmitters and other critical biomolecules, providing insights into neurological functions and disorders .

Case Studies

Mecanismo De Acción

The mechanism of action of ®-tert-Butyl 2-amino-4-methylpentanoate involves its interaction with various molecular targets and pathways. As a derivative of leucine, it can influence protein synthesis by acting as a substrate or inhibitor in enzymatic reactions. The ester group may also undergo hydrolysis, releasing the active amino acid which can then participate in metabolic pathways.

Comparación Con Compuestos Similares

Similar Compounds

®-2-amino-4-methylpentanoic acid (Leucine): The parent amino acid.

®-Ethyl 2-amino-4-methylpentanoate: Another ester derivative of leucine.

®-Methyl 2-amino-4-methylpentanoate: A methyl ester derivative of leucine.

Uniqueness

®-tert-Butyl 2-amino-4-methylpentanoate is unique due to the presence of the bulky tert-butyl ester group, which can influence its reactivity and interaction with biological molecules. This structural feature can also affect its solubility and stability, making it distinct from other ester derivatives of leucine.

Actividad Biológica

(R)-tert-Butyl 2-amino-4-methylpentanoate is a non-proteinogenic amino acid derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound, with the molecular formula , is characterized by its unique structure, which enables it to participate in various biological processes.

| Property | Value |

|---|---|

| Molecular Formula | C10H21NO2 |

| Molecular Weight | 185.29 g/mol |

| IUPAC Name | This compound |

| CAS Number | 7021798 |

This compound acts primarily through its interaction with various biological targets, including receptors and enzymes involved in metabolic pathways. Its structure allows it to function as a substrate or inhibitor in enzymatic reactions, which can influence numerous physiological processes.

Pharmacological Studies

Recent studies have highlighted the compound's potential in several therapeutic areas:

- Antiplatelet Activity : Research indicates that derivatives of amino acids similar to this compound can exhibit significant antiplatelet effects. For instance, amino acid prodrugs have been shown to inhibit ADP-induced platelet aggregation, suggesting potential applications in cardiovascular therapies .

- Neuroprotective Effects : Preliminary findings suggest that compounds with similar structures may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .

- Metabolic Regulation : The compound may play a role in metabolic regulation, influencing pathways related to glucose metabolism and lipid profiles, which are critical in managing diabetes and obesity .

Case Study 1: Antiplatelet Effects

In a study investigating the effects of amino acid prodrugs on platelet aggregation, this compound was evaluated alongside other compounds. The results demonstrated that certain derivatives significantly inhibited platelet aggregation in vitro, indicating a promising avenue for developing new antiplatelet therapies .

Case Study 2: Neuroprotection

Another study explored the neuroprotective properties of amino acid derivatives. This compound exhibited protective effects against oxidative stress-induced cell death in neuronal cell lines, suggesting its potential utility in neurodegenerative disease models .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of tert-butyl esters with appropriate amine precursors under controlled conditions. This allows for the production of various derivatives that may enhance biological activity or improve pharmacokinetic profiles.

Propiedades

IUPAC Name |

tert-butyl (2R)-2-amino-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-7(2)6-8(11)9(12)13-10(3,4)5/h7-8H,6,11H2,1-5H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBEJJYHFTZDAHZ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427400 | |

| Record name | (R)-tert-Butyl 2-amino-4-methylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67617-35-0 | |

| Record name | (R)-tert-Butyl 2-amino-4-methylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.